4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide
描述
This compound belongs to a class of tetrahydrobenzo[b][1,4]oxazepine derivatives functionalized with benzenesulfonamide groups. Its structure features a 4-fluoro-3-methylbenzenesulfonamide moiety attached to a bicyclic oxazepine core substituted with isobutyl and dimethyl groups at positions 5 and 3, respectively. The oxazepine ring system is conformationally constrained, which may enhance binding specificity in pharmacological contexts.
属性
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-14(2)12-25-19-9-6-16(11-20(19)29-13-22(4,5)21(25)26)24-30(27,28)17-7-8-18(23)15(3)10-17/h6-11,14,24H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMRNBQTRNSDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and oxazepines. These compounds are known for their diverse biological activities, including antibacterial and neuropharmacological effects. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and potential applications.
The molecular formula of the compound is with a molecular weight of 398.5 g/mol. Key structural features include:
- A fluorine atom on the benzene ring.
- A sulfonyl group (SO₂) which enhances its reactivity.
- A benzo[b][1,4]oxazepin ring system that may influence pharmacological properties.
Synthesis
The synthesis typically involves several steps:
- Formation of the oxazepine ring: This may require specific conditions such as controlled temperatures and solvents (e.g., dimethylformamide).
- Introduction of substituents: The isobutyl and dimethyl groups are added to modify solubility and biological interactions.
- Purification: Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to ensure purity.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Sulfonamide derivatives are widely studied for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. |
| Neuropharmacological | The oxazepine structure suggests potential interactions with neurotransmitter systems, possibly affecting mood and anxiety disorders. |
| Enzyme Inhibition | The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. |
Case Studies
- Antibacterial Efficacy: In vitro studies have shown that similar sulfonamide compounds exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Neuropharmacological Effects: Research indicates that oxazepine derivatives can modulate GABAergic transmission, which may lead to anxiolytic effects.
The proposed mechanism of action involves:
- Inhibition of dihydropteroate synthase , a key enzyme in bacterial folate synthesis.
- Modulation of ion channels , particularly those related to GABA receptors in the central nervous system.
Safety and Toxicology
While the compound shows promising biological activity, potential safety concerns include:
- Risk of allergic reactions common with sulfonamides.
- Cytotoxic effects observed in some cellular assays.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the oxazepine ring and the benzenesulfonamide moiety. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds.
Substituent Effects on the Oxazepine Core
Isobutyl vs. Allyl/Ethyl/Isopentyl Groups :
The target compound’s isobutyl group (branched C4 alkyl) at position 5 introduces greater steric bulk compared to the linear ethyl (C2) and allyl (C3 unsaturated) groups in analogs . This may enhance lipophilicity and influence membrane permeability. The isopentyl-substituted analog (C5 branched alkyl) in has a higher molecular weight (444.6 g/mol) and likely increased hydrophobicity compared to the target compound.Dimethyl Groups at Position 3 :
All compounds share 3,3-dimethyl substitution on the oxazepine ring, which rigidifies the ring conformation. This rigidity is hypothesized to improve binding selectivity in enzyme inhibition, as seen in related sulfonamide pharmacophores .
Benzenesulfonamide Modifications
- Fluorine and Methyl Substitutions: The target compound’s 4-fluoro-3-methylbenzenesulfonamide group balances electron-withdrawing (fluoro) and electron-donating (methyl) effects. The 5-chloro-2-methyl analog replaces fluorine with chlorine, which is larger and more polarizable, possibly affecting target affinity.
Halogen Positioning :
Fluorine at position 4 (target compound) versus 2,4-difluoro () or 5-chloro () may influence electronic interactions with target proteins. For example, para-fluoro substituents are often used to modulate metabolic stability in drug design.
Physicochemical Properties
While experimental data (e.g., solubility, logP) are unavailable for the target compound, trends can be inferred:
- Molecular Weight : The target compound (433.5 g/mol) falls within the range of its analogs (422.4–444.6 g/mol), suggesting comparable bioavailability profiles.
准备方法
Cyclocondensation of Schiff Bases
The benzo[b]oxazepine scaffold is typically synthesized via cyclocondensation of Schiff bases derived from 2-aminophenols and carbonyl compounds. For example, Ali et al. (2023) demonstrated that microwave-assisted reactions between sulfonamide-linked Schiff bases and diketones yield oxazepine derivatives with high efficiency. Applied to the target compound, this approach would involve:
- Reacting 2-amino-4-fluorophenol with 3-methylbenzenesulfonyl chloride to form the sulfonamide intermediate.
- Condensing this intermediate with 2,2-dimethyl-4-oxopentanoic acid (to introduce the isobutyl and dimethyl groups) under microwave irradiation (150°C, 20 min).
Key advantages include reduced reaction times (from days to hours) and improved yields (75–85%) compared to conventional heating.
Functionalization of the Sulfonamide Moiety
Synthesis of 4-Fluoro-3-Methylbenzenesulfonamide
The sulfonamide group is introduced via hydrolysis of acetamide precursors. Ambeed (2020) reported a high-yield method (93–100%) for 4-amino-3-methylbenzenesulfonamide by refluxing N-(2-methyl-4-sulfamoylphenyl)acetamide with HCl in ethanol. Adapting this protocol:
- Acetamide hydrolysis :
This yields 4-fluoro-3-methylbenzenesulfonamide with >99% purity.
Coupling the Oxazepine Core and Sulfonamide
Nucleophilic Aromatic Substitution
The final step involves coupling the sulfonamide with the oxazepine amine group. A patent by Google Patents (2008) highlights the use of polar aprotic solvents (e.g., DMF) and bases (e.g., triethylamine) for similar couplings:
- Reaction setup :
Yield : 73–87% after purification via silica gel chromatography (DCM/MeOH 93:7).
Optimization and Impurity Control
Solvent and Base Selection
The choice of solvent critically affects diastereomeric purity. For instance, reactions in methanol produce 50% impurities, whereas DMF reduces this to 25%. The patent further recommends cesium carbonate as a base to minimize O-alkylation byproducts.
Characterization Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Microwave-assisted | 85 | 99.5 | 0.3 | Rapid, energy-efficient |
| Conventional reflux | 73 | 99.0 | 12 | Scalable for industrial production |
| Solvent-free | 69 | 98.8 | 6 | Eco-friendly |
常见问题
Q. What are the key synthetic methodologies for synthesizing this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions:
- Core Formation : Construction of the benzoxazepine core via cyclization reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
- Sulfonamide Coupling : Introduction of the sulfonamide group using coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF or DCM) .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is employed to isolate intermediates and the final product. Purity is confirmed via NMR (¹H/¹³C) and mass spectrometry (HRMS) .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and confirm regiochemistry (e.g., sulfonamide linkage at position 8) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
- X-ray Crystallography : Rarely used due to crystallization challenges but provides definitive stereochemical data if applicable .
Q. What initial biological screening approaches are recommended for this compound?
- In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or colorimetric assays to measure IC₅₀ values .
- Cytotoxicity Profiling : Use MTT assays on cell lines (e.g., HEK293, HeLa) to assess baseline toxicity .
- Solubility Testing : Employ shake-flask methods in PBS or DMSO to determine solubility, critical for dose-response studies .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during sulfonamide coupling .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling steps to enhance efficiency .
- Process Analytics : Use in-situ FTIR or Raman spectroscopy to monitor reaction progression and minimize purification steps .
Q. What mechanistic insights explain the compound’s reactivity in functionalization reactions?
- Electrophilic Aromatic Substitution : The electron-deficient benzoxazepine core directs substituents to the meta position relative to the sulfonamide group .
- Sulfonamide Reactivity : The -SO₂NH- group participates in hydrogen bonding with biological targets but may undergo hydrolysis under acidic conditions; stability studies (pH 2–9) are advised .
Q. How should researchers address contradictions in biological activity data across assays?
- Assay Validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
- Computational Modeling : Perform molecular docking to predict binding modes and reconcile discrepancies between in vitro and cellular data .
Q. What experimental strategies mitigate solubility and stability challenges in pharmacological studies?
- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways and optimize storage conditions (-20°C under argon) .
Q. How can target engagement studies elucidate the compound’s mechanism of action?
- Pull-Down Assays : Immobilize the compound on beads to capture interacting proteins from cell lysates, followed by proteomic analysis .
- Kinase Profiling : Screen against panels of 100+ kinases to identify off-target effects .
- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Data Gaps and Recommendations
- Physical Properties : Limited data on melting point and logP for the exact compound. Use differential scanning calorimetry (DSC) and octanol-water partition experiments to fill gaps .
- In Vivo Pharmacokinetics : No available data on bioavailability or half-life. Recommend preliminary PK studies in rodent models using LC-MS/MS for quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
